

# NK7-902: A Highly Selective NEK7 Degrader for NLRP3 Inflammasome Modulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NK7-902   |           |
| Cat. No.:            | B15606143 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the molecular glue degrader **NK7-902**'s specificity for its target, NEK7, against other members of the NEK (NIMA-related kinase) family. This analysis is supported by available experimental data and detailed methodologies.

Developed by Novartis, **NK7-902** is a potent and selective cereblon (CRBN) E3 ligase molecular glue degrader of NEK7.[1][2][3] Unlike traditional kinase inhibitors that block the catalytic activity of a protein, **NK7-902** induces the ubiquitination and subsequent proteasomal degradation of the NEK7 protein.[1][3] This mechanism is of significant interest in therapeutic areas where the non-catalytic functions of a protein, such as its role as a scaffold, are pathogenic. In the case of NEK7, its kinase-independent role in the assembly and activation of the NLRP3 inflammasome is a key driver of inflammation in various diseases.[2][3][4][5][6][7]

## **Specificity of NK7-902 Against NEK Family Kinases**

The high degree of homology among the catalytic domains of the 11 members of the NEK kinase family presents a significant challenge for the development of selective inhibitors. However, **NK7-902** achieves its remarkable specificity through a distinct mechanism dependent on the presence of a specific structural motif on the target protein.

Mass spectrometry-based proteomic analysis of human primary monocytes treated with **NK7-902** revealed that NEK7 was the most significantly downregulated protein, underscoring its high selectivity.[8] A pivotal finding supporting this selectivity is that NEK6, the closest homolog to NEK7 with 86% identity in their catalytic domains, is not degraded by **NK7-902**.[8] This lack



of activity against NEK6 is attributed to the absence of a specific  $\beta$ -hairpin structural motif that is necessary for the **NK7-902**-mediated interaction with the CRBN E3 ligase.[8]

While comprehensive quantitative degradation data for **NK7-902** across all 11 NEK family kinases is not publicly available, the existing data for NEK7 and the qualitative findings for NEK6 provide strong evidence for the exceptional selectivity of **NK7-902**.

## Quantitative Assessment of NEK7 Degradation by NK7-902

The potency of **NK7-902** in inducing the degradation of NEK7 has been quantified in various cell types. The following table summarizes the reported half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values.

| Cell Type                                                                   | DC50    | Dmax |  |
|-----------------------------------------------------------------------------|---------|------|--|
| Human Primary Monocytes                                                     | 0.2 nM  | >95% |  |
| Human Peripheral Blood<br>Mononuclear Cells (PBMCs)                         | 1.6 nM  | >95% |  |
| Mouse Splenocytes                                                           | 54.2 nM | >95% |  |
| (Data sourced from BioWorld article on Novartis's disclosure of NK7-902)[1] |         |      |  |

## **Experimental Protocols**

Assessment of Protein Degradation via Quantitative Proteomics:

To determine the selectivity of protein degradation induced by **NK7-902**, a mass spectrometry-based quantitative proteomic approach is employed.

 Cell Culture and Treatment: Human primary monocytes are cultured and treated with a specified concentration of NK7-902 (e.g., 1 μM) or a vehicle control (e.g., DMSO) for a designated period (e.g., 18 hours).



- Cell Lysis and Protein Extraction: Following treatment, cells are harvested, washed, and lysed to extract total cellular proteins.
- Protein Digestion and Peptide Labeling: Proteins are digested into peptides, typically using trypsin. The resulting peptides from each treatment condition are then isotopically labeled (e.g., using Tandem Mass Tags<sup>™</sup>) to enable multiplexed quantitative analysis.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, which allows for peptide sequencing and identification.
- Data Analysis: The relative abundance of each identified protein is quantified by comparing
  the reporter ion intensities from the different isotopic labels. Proteins that are significantly
  downregulated in the NK7-902-treated samples compared to the vehicle control are
  identified as degradation targets.

## Visualizing the Mechanism and Workflow

To further elucidate the context of **NK7-902**'s action and the experimental approach to determine its specificity, the following diagrams are provided.





NEK7-Mediated NLRP3 Inflammasome Activation Pathway



#### Experimental Workflow for Assessing Degrader Specificity



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Novartis discloses new molecular glue degrader against NEK7 | BioWorld [bioworld.com]
- 2. NK-7-902 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. sciencecast.org [sciencecast.org]
- 6. A cereblon-based glue degrader of NEK7 regulates NLRP3 inflammasome in a context-dependent manner PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [NK7-902: A Highly Selective NEK7 Degrader for NLRP3 Inflammasome Modulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606143#assessing-the-specificity-of-nk7-902-against-other-nek-family-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com